molecular formula C14H17NO4 B13534355 Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate

Cat. No.: B13534355
M. Wt: 263.29 g/mol
InChI Key: WEMBLGFEPWTTDF-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a carboxylate ester group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound.

    Coupling Reaction: The benzodioxin moiety is then coupled with the pyrrolidine ring through a series of reactions involving esterification and cyclization.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin moiety may interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides

Uniqueness

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate is unique due to its specific combination of a benzodioxin moiety and a pyrrolidine ring. This combination allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17NO4/c1-17-14(16)11-8-15-7-10(11)9-2-3-12-13(6-9)19-5-4-18-12/h2-3,6,10-11,15H,4-5,7-8H2,1H3

InChI Key

WEMBLGFEPWTTDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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